![molecular formula C20H20N2O2 B244082 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide](/img/structure/B244082.png)
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood. However, it is believed to exert its effects by interacting with specific target molecules in the body, such as enzymes or receptors.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide in lab experiments is its unique properties, which may allow for the development of new research tools and techniques. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide. For example, this compound may be further studied for its potential applications in the development of new drugs or research tools. Additionally, further studies may be conducted to better understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methylquinoline-5-carboxylic acid with isopropylamine and 4-nitrobenzoyl chloride. This reaction results in the formation of the desired compound, which is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-(2-methylquinolin-5-yl)benzamide has been studied for its potential use in scientific research due to its unique properties and potential applications in various fields. This compound has been shown to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Eigenschaften
Molekularformel |
C20H20N2O2 |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-(2-methylquinolin-5-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-16-10-8-15(9-11-16)20(23)22-19-6-4-5-18-17(19)12-7-14(3)21-18/h4-13H,1-3H3,(H,22,23) |
InChI-Schlüssel |
YMJNXADDGTVBTJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.